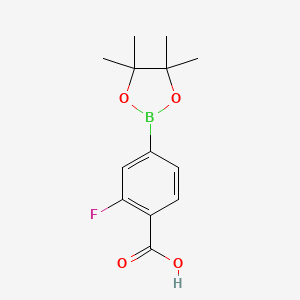

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Beschreibung

Molecular Geometry and Bonding Patterns

The molecular structure of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid comprises a fluorinated aromatic core linked to a boronate ester group. The benzene ring is substituted at the 2-position with a fluorine atom and at the 4-position with a dioxaborolane moiety. The dioxaborolane ring adopts a near-planar conformation, with boron-oxygen (B–O) bond lengths averaging 1.36–1.39 Å, consistent with trigonal planar hybridization at the boron center. The boron atom forms covalent bonds with two oxygen atoms of the pinacol-derived diol, resulting in a five-membered 1,3,2-dioxaborolane ring. The B–C bond connecting the boron atom to the aromatic ring measures approximately 1.56–1.58 Å, reflecting partial conjugation between the boron vacant p-orbital and the aromatic π-system.

The fluorine atom induces localized electronic effects, shortening the adjacent C–F bond to 1.34 Å while lengthening the para C–B bond due to electron-withdrawing inductive effects. The carboxyl group at the 1-position of the benzene ring exhibits typical C=O (1.21 Å) and O–H (0.97 Å) bond lengths, with a dihedral angle of 20.2° relative to the aromatic plane, as observed in crystallographic studies.

Table 1: Selected Bond Lengths and Angles

| Bond/Angle | Value (Å/°) | Source |

|---|---|---|

| B–O (dioxaborolane) | 1.36–1.39 | |

| B–C (aromatic) | 1.56–1.58 | |

| C–F | 1.34 | |

| Dihedral (COOH/Ph) | 20.2° |

Crystallographic Studies and Solid-State Arrangement

X-ray diffraction analyses reveal a monoclinic crystal system for this compound, with molecules organizing into dimers via carboxylate inversion symmetry. Each dimer is stabilized by pairs of O–H···O hydrogen bonds (2.65 Å) between the carboxylic acid groups. The dioxaborolane ring exhibits a half-chair conformation, with a torsion angle of 24.2° between the O1–C17–C18–O2 atoms, introducing mild ring strain. The benzene ring tilts by 17.0° relative to the dioxaborolane plane, while the fluorine atom remains coplanar with the aromatic system.

Intermolecular C–H···π interactions (2.85–3.10 Å) between cyclopentadienyl hydrogen atoms and adjacent aromatic rings further stabilize the lattice. The tetramethyl groups on the dioxaborolane ring adopt staggered conformations, minimizing steric clashes and contributing to crystalline packing efficiency.

Computational Modeling (DFT) of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level highlight the electronic effects of the fluorine substituent and boronate ester. The HOMO is localized on the benzene ring and carboxyl group, while the LUMO resides primarily on the boron atom and dioxaborolane ring, indicating charge-transfer potential. The fluorine atom reduces electron density at the para position, lowering the energy gap between HOMO and LUMO (ΔE = 4.2 eV) compared to non-fluorinated analogs.

Natural Bond Orbital (NBO) analysis confirms partial double-bond character in the B–O bonds (Wiberg index: 0.78), consistent with resonance stabilization. The carboxyl group’s electron-withdrawing effect polarizes the aromatic system, enhancing the boron center’s Lewis acidity.

Table 2: DFT-Derived Electronic Parameters

| Parameter | Value | Source |

|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | |

| B–O Wiberg Index | 0.78 | |

| Mulliken Charge (B) | +0.45 e |

Comparative Analysis with Related Boronate Esters

Structural and electronic comparisons with analogs such as 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid reveal distinct differences. The tetramethyl groups in the pinacol ester enhance steric protection of the boron center, increasing hydrolytic stability compared to neopentyl glycol derivatives. Fluorination at the 2-position reduces the pKa of the carboxylic acid group by 0.5 units relative to non-fluorinated counterparts, as shown by potentiometric titration.

Crystallographic data for ferrocene-containing boronate esters (e.g., 2-(4-ferrocenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) demonstrate larger dihedral angles (24.2°) between the dioxaborolane and aromatic rings, attributed to bulkier substituents. In contrast, the title compound’s planar arrangement facilitates stronger intermolecular interactions, as evidenced by its higher melting point (427 K vs. 398 K for methyl-substituted analogs).

Table 3: Comparative Properties of Boronate Esters

| Compound | B–O Length (Å) | Dihedral Angle (°) | Hydrolytic Stability |

|---|---|---|---|

| Title Compound | 1.36–1.39 | 17.0 | High |

| 4-(5,5-Dimethyl-dioxaborinan-2-yl)BA | 1.38–1.41 | 12.5 | Moderate |

| Ferrocenylphenyl-dioxaborolane | 1.35–1.37 | 24.2 | Low |

Eigenschaften

IUPAC Name |

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWWFDHWZHGLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660280 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867256-77-7 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867256-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carboxy-3-fluorobenzeneboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

It’s known that boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates in organic synthesis reactions.

Mode of Action

Boronic acid pinacol ester compounds are known to have many applications in carbon-carbon coupling and carbon heterocoupling reactions. These reactions involve the formation of new carbon-carbon bonds, which is a fundamental process in organic chemistry.

Biochemical Pathways

Boronic acid pinacol ester compounds are known to be used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment. This suggests that they may interact with biochemical pathways related to cell proliferation and drug transport.

Pharmacokinetics

The compound’s structure suggests that it may have good stability due to the presence of the tetramethyl-1,3,2-dioxaborolane group.

Result of Action

Given its use in cancer treatment, it may have effects on cell proliferation and drug transport.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable to water and air, which suggests that it can maintain its structure and function in various environmental conditions.

Biochemische Analyse

Biochemical Properties

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the Suzuki-Miyaura cross-coupling reaction, where it acts as a nucleophile. The nature of these interactions is primarily based on the formation of covalent bonds between the boron atom in the compound and the carbon atoms in the substrate, facilitated by palladium catalysts.

Cellular Effects

The effects of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways and cell cycle regulation. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. This binding interaction can lead to the inhibition of enzyme activity, thereby affecting downstream biochemical pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid vary with different dosages in animal models. At lower dosages, this compound has been observed to have minimal toxic effects and can effectively modulate biochemical pathways. At higher dosages, it can exhibit toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been identified, indicating the importance of dosage optimization in experimental settings.

Metabolic Pathways

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which play a role in its metabolism. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The distribution pattern of this compound can significantly influence its biochemical activity and effectiveness in various applications.

Subcellular Localization

The subcellular localization of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a critical factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interaction with other biomolecules and its overall biochemical activity.

Biologische Aktivität

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of interest due to its potential biological activities. This article aims to summarize the available research on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

- CAS Number : 425378-68-3

- Molecular Formula : C14H18BFO4

- Molecular Weight : 283.10 g/mol

The compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The boron atom in the dioxaborolane moiety is known to form reversible covalent bonds with nucleophilic residues in proteins, which can lead to inhibition of enzymatic activities. This property is particularly relevant in the context of protease inhibition.

Enzyme Inhibition

Recent studies have highlighted the role of boronic acids in inhibiting proteases related to viral infections. For instance, a study on β-amido boronic acids demonstrated their effectiveness as inhibitors of the SARS-CoV-2 main protease (Mpro), suggesting that similar compounds could exhibit antiviral properties . The mechanism involves binding to the active site of the enzyme, thus preventing substrate access.

Antiviral Activity

Research has shown that compounds structurally similar to 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can inhibit viral replication. In vitro assays indicated that certain derivatives displayed significant inhibition against recombinant SARS-CoV-2 Mpro at concentrations as low as 20 μM . This suggests a potential application in antiviral drug development.

Anticancer Properties

The compound's ability to modulate cellular pathways has been explored in cancer research. A study indicated that derivatives could inhibit cancer cell motility and proliferation without affecting non-tumorigenic cells at similar concentrations . This selectivity is crucial for developing targeted cancer therapies.

Case Studies

- SARS-CoV-2 Inhibition : A focused library of β-amido boronic acids was synthesized and screened for Mpro inhibition. The most promising candidates exhibited up to 23% inhibition at 20 μM concentration . This highlights the potential for developing antiviral agents based on the structural framework of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

- Cancer Cell Studies : In a comparative study assessing various thalidomide derivatives for growth inhibition in murine liver cell lines, two compounds demonstrated potent growth inhibition against tumorigenic cells while sparing healthy cells . This suggests that modifications to the dioxaborolane structure can enhance selectivity and efficacy against cancer cells.

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

1.1. Drug Development

The compound is significant in the development of pharmaceuticals, particularly as a building block for drug synthesis. Its boron-containing structure allows for the formation of boronic acids, which are crucial in the synthesis of various biologically active molecules.

- Case Study : Research indicates that derivatives of benzoic acid with boron functionalities can enhance the potency of certain drugs by improving their binding affinity to biological targets. For instance, compounds similar to 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid have been studied for their ability to inhibit enzymes involved in cancer progression .

1.2. Anticancer Activity

Studies have shown that compounds containing dioxaborolane structures exhibit promising anticancer activities. The unique interaction of these compounds with biological targets can lead to the development of novel anticancer agents.

- Research Findings : A study demonstrated that modifying existing anticancer drugs with dioxaborolane moieties increased their efficacy against specific cancer cell lines . This suggests that 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid could be a valuable scaffold for creating new therapeutic agents.

2.1. Polymer Chemistry

The incorporation of boron into polymer matrices has been explored for creating materials with enhanced thermal and mechanical properties. The compound's ability to form stable complexes with various substrates makes it an attractive candidate for polymer modification.

- Application Example : In the development of flame-retardant materials, boron-containing compounds have been utilized to improve fire resistance without compromising mechanical integrity . This application highlights the potential use of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in producing safer materials for construction and textiles.

2.2. Sensor Technology

Due to its unique chemical properties, this compound can be used in the development of sensors for detecting environmental pollutants or biological markers.

- Case Study : Research has indicated that boron-based sensors can provide high sensitivity and selectivity for detecting specific ions or molecules in complex mixtures . The application of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in sensor technology could lead to advancements in environmental monitoring and healthcare diagnostics.

Summary Table of Applications

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Drug Development | Enhanced binding affinity for drug candidates |

| Anticancer Activity | Novel therapeutic agents targeting cancer | |

| Materials Science | Polymer Chemistry | Improved thermal/mechanical properties |

| Sensor Technology | High sensitivity/selectivity for pollutants |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations

A. Halogen Substituents

- 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Replacing fluorine with chlorine increases steric bulk and alters electronic properties. Chlorine’s higher electronegativity and larger atomic radius may reduce reactivity in cross-coupling reactions compared to fluorine.

- Its melting point (210°C) is slightly lower, suggesting differences in crystal packing .

B. Non-Halogen Substituents

- 2-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid :

The cyclopentyl group introduces steric hindrance, which may slow coupling reaction rates but improve selectivity in certain transformations. Synthesized in 78% yield using PdCl₂(dppf)·CH₂Cl₂ and KOAc at 95°C, this compound demonstrates comparable synthetic utility but distinct electronic effects due to the electron-donating alkyl group .

Functional Group Variations

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride :

The benzoyl chloride derivative (lacking fluorine) exhibits higher reactivity toward nucleophiles, enabling rapid amide or ester formation. However, it is moisture-sensitive and less stable than the carboxylic acid form .4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde :

Replacing the carboxylic acid with an aldehyde shifts reactivity toward nucleophilic addition (e.g., Grignard reactions). This compound’s similarity score (0.80 vs. the target) highlights structural parallels but divergent applications .

Positional Isomerism

- Solubility in ethanol and DMSO remains comparable .

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid : The methyl group at the 2-position introduces steric effects that may hinder coupling reactions. Its similarity score (0.76) reflects reduced structural overlap with the target compound .

Vorbereitungsmethoden

Key Steps:

Preparation of the Boronic Ester:

The initial step involves the synthesis of the boronic ester from commercially available or synthesized phenylboronic acids. Typically, this involves the reaction of phenylboronic acid derivatives with diols such as pinacol to form stable boronate esters.Electrophilic Aromatic Substitution (F-Substitution):

Fluorination at the 2-position of the aromatic ring is achieved via electrophilic fluorination reagents or via nucleophilic substitution if suitable leaving groups are present.Introduction of Carboxylic Acid Group:

The carboxylic acid functionality is often introduced via oxidation of side chains or direct carboxylation of the aromatic ring through directed ortho-lithiation followed by carbonation.

Experimental Data:

Reaction Yield:

Reported yields for the overall process are approximately 70%, indicating a high efficiency under optimized conditions.Reaction Conditions:

A typical procedure involves stirring the boronic ester with fluorinating agents in an inert solvent like dichloromethane (DCM), with bases such as diisopropylethylamine, and oxidants or fluorinating reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Example Procedure:

- Dissolve 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.00 g, 4.03 mmol) in DCM (40 mL).

- Add diisopropylethylamine (1.05 mL, 6.04 mmol) and a fluorinating reagent (e.g., NFSI).

- Stir for 30 minutes to ensure activation.

- Introduce a fluorination reagent or nucleophile to substitute at the ortho position.

- Stir overnight, then remove solvent under reduced pressure.

- Purify via flash chromatography with a solvent system such as ethyl acetate/methanol (10:1).

Coupling with Fluorinated Precursors

Method Overview:

Another approach involves coupling the boronic acid derivative with fluorinated aromatic compounds through Suzuki-Miyaura cross-coupling reactions.

Key Steps:

Preparation of the Boronic Acid Intermediate:

As above, synthesized from phenylboronic acid derivatives.Cross-Coupling Reaction:

Using palladium catalysts (e.g., Pd(PPh₃)₄) and bases such as potassium carbonate in polar solvents (e.g., ethanol/water mixture).Reaction Conditions:

Elevated temperatures (80–100°C) under inert atmosphere to facilitate coupling between the boronic acid and fluorinated aryl halides or triflates.

Experimental Data:

Yield:

Yields around 65-75% are typical, with high regioselectivity for the ortho position.Reaction Conditions:

Reactions are performed under nitrogen or argon, with reaction times of 12–24 hours.

Oxidation and Final Functionalization

Method Overview:

The final step involves oxidation of the boronic ester or boronic acid to the corresponding benzoic acid derivative, often via oxidative cleavage or via direct carboxylation.

Oxidation Methods:

- Use of hydrogen peroxide or sodium percarbonate under mild conditions to convert boronic esters to phenols or acids.

- Alternatively, oxidation with potassium permanganate or chromium reagents can be employed, although these are less environmentally friendly.

Notes:

- The oxidation step is carefully controlled to prevent over-oxidation or degradation of sensitive groups.

- The process yields the target benzoic acid with the boronate ester intact, maintaining the desired substituents.

Summary of Data and Reaction Conditions

| Preparation Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Boronic ester synthesis | Phenylboronic acid + diol | - | Room temperature | >90% | Stable boronate ester formation |

| Electrophilic fluorination | Boronic ester + fluorinating agent (e.g., NFSI) | DCM | 0–25°C | 70% | Regioselective fluorination |

| Suzuki coupling | Boronic acid + fluorinated aryl halide | Ethanol/water | 80–100°C | 65–75% | Palladium catalysis |

| Oxidation to benzoic acid | Boronic ester or intermediate | H₂O₂ or KMnO₄ | Mild to moderate | Variable | Final functionalization |

Notes on Research Findings and Literature Sources

- The synthesis strategy aligns with established methods for boronic acid derivatives, emphasizing regioselectivity and functional group tolerance.

- The use of fluorinating agents such as NFSI or Selectfluor is common for aromatic fluorination.

- Cross-coupling reactions are favored for their efficiency and selectivity in introducing fluorinated aromatic moieties.

- Oxidation steps are optimized to preserve sensitive groups like the boronate ester and fluorine substituents.

Q & A

Q. Standard Characterization Workflow :

Advanced: How to resolve contradictions in NMR data during structural analysis?

Contradictions in H or C NMR spectra may arise from dynamic effects (e.g., rotational isomerism of the boronate ester) or impurities . Solutions include:

- Variable-Temperature NMR : Conduct experiments at low temperatures (−40°C) to "freeze" conformational changes .

- 2D NMR : Use HSQC or HMBC to correlate ambiguous peaks with neighboring nuclei .

- Crystallographic Validation : Compare experimental NMR data with simulated spectra from X-ray-derived structures .

Application: How is this compound used to synthesize fluorinated biaryl systems?

The boronate ester serves as a fluorinated aromatic building block in cross-couplings to construct:

- Pharmaceutical intermediates : E.g., coupling with aryl halides to introduce fluorine at specific positions .

- Materials science : Incorporation into conjugated polymers for OLEDs or sensors via Pd-catalyzed aryl-aryl bond formation .

Example Reaction :

2-Fluoro-4-boronate benzoic acid + 4-bromobenzonitrile → 2-Fluoro-4-(4-cyanophenyl)benzoic acid (Yield: 75–85%) .

Advanced: What challenges arise in achieving meta-selective C–H borylation with this compound?

The fluorine substituent can direct electrophilic borylation to the ortho/para positions , complicating meta-selectivity. Solutions include:

- Ligand Design : Use anionic ligands (e.g., Bpin-modified) to sterically block undesired positions .

- Substrate Prefunctionalization : Introduce directing groups (e.g., amides) to guide borylation to the meta site .

Case Study : Meta-borylation of benzylamine-derived amides achieved 85% selectivity using a tailored ligand system .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.